Qrlfqvkgrr

Description

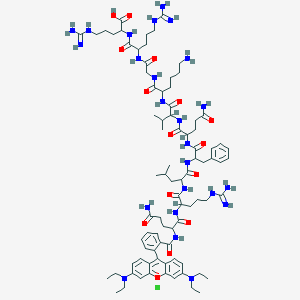

Structure

2D Structure

Properties

Molecular Formula |

C84H127ClN24O15 |

|---|---|

Molecular Weight |

1748.5 g/mol |

IUPAC Name |

2-[[2-[[2-[[6-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[3,6-bis(diethylamino)xanthen-10-ium-9-yl]benzoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid;chloride |

InChI |

InChI=1S/C84H126N24O15.ClH/c1-9-107(10-2)51-31-33-55-65(45-51)123-66-46-52(108(11-3)12-4)32-34-56(66)70(55)53-25-16-17-26-54(53)72(112)99-60(35-37-67(86)109)76(116)100-59(29-21-41-95-83(90)91)75(115)104-63(43-48(5)6)78(118)105-64(44-50-23-14-13-15-24-50)79(119)101-61(36-38-68(87)110)77(117)106-71(49(7)8)80(120)102-57(27-18-19-39-85)73(113)97-47-69(111)98-58(28-20-40-94-82(88)89)74(114)103-62(81(121)122)30-22-42-96-84(92)93;/h13-17,23-26,31-34,45-46,48-49,57-64,71H,9-12,18-22,27-30,35-44,47,85H2,1-8H3,(H26-,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,109,110,111,112,113,114,115,116,117,118,119,120,121,122);1H |

InChI Key |

XKUIQFSLYNIFAC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(CC)CC)C4=CC=CC=C4C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O.[Cl-] |

Origin of Product |

United States |

Molecular Basis and Derivation of the Qrlfqvkgrr Peptide

Comparative Analysis with Gelsolin's Intact Functions

The QRLFQVKGRR peptide, representing the phosphoinositide-binding site of gelsolin's G2 segment, competes with intact gelsolin for binding to phosphoinositides upenn.edumolbiolcell.orgnih.govpsu.edu. Gelsolin is a multifunctional actin-binding protein that regulates actin filament length by severing existing filaments and capping the fast-growing ends upenn.edumolbiolcell.org. These processes are regulated by both Ca2+ and phosphoinositides, particularly PI(4,5)P2 upenn.edumolbiolcell.org. PI(4,5)P2 can dissociate gelsolin from actin filaments in vitro and inhibit filament severing by gelsolin upenn.edumolbiolcell.org.

While the full-length gelsolin has multiple domains (G1-G6) with various functions including actin severing (primarily G1-G3) and calcium regulation (G4-G6), the this compound peptide specifically mimics the phosphoinositide-binding activity associated with the G2 segment upenn.edumolbiolcell.orgnih.gov. This peptide's ability to compete with intact gelsolin for PI(4,5)P2 binding suggests that this specific sequence plays a significant role in gelsolin's regulation by phosphoinositides upenn.edumolbiolcell.orgnih.govpsu.edu.

Studies have shown that cell-permeable peptides mimicking the PI(4,5)P2 binding site of gelsolin, such as PBP-10, can block actin monomer addition, the association of gelsolin with actin at phagosomes, and collagen internalization, without affecting collagen binding molbiolcell.org. This indicates that the peptide can interfere with specific functions of gelsolin related to actin dynamics and membrane interactions that are regulated by PI(4,5)P2 molbiolcell.org.

The this compound peptide (PBP-10 when conjugated) has been shown to bind specifically to PI(4,5)P2 and induce phosphatidylserine (B164497) exposure in platelets, independently of changes in intracellular Ca2+ or phosphoinositide 3-kinase activity acs.orgnih.gov. This highlights the peptide's ability to directly influence cellular processes mediated by PI(4,5)P2 binding, similar to how intact gelsolin is regulated by this lipid acs.orgnih.gov.

Furthermore, the gelsolin-derived peptide (GSN160-169) has been shown to inhibit superoxide (B77818) anion production induced by PAF, suggesting involvement of the P2 site in this process gu.se. This aligns with the broader role of gelsolin in regulating cellular responses, some of which are mediated through its interaction with phosphoinositides and other signaling molecules psu.edunih.gov.

Mechanisms of Action in Cellular and Molecular Processes

Interaction with Phosphoinositides and Actin Cytoskeleton Dynamics

The QRLFQVKGRR sequence is a key component of gelsolin's interaction with phosphoinositides, which are critical regulators of the actin cytoskeleton. upenn.edumolbiolcell.orgpsu.edunih.govresearchgate.nettebubio.comembopress.orgutoronto.ca.

The this compound peptide sequence is known to bind to phosphoinositides, exhibiting a notable affinity for phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2) upenn.edumolbiolcell.orgpsu.edunih.govrupress.orgacs.orgnih.govnih.govnih.govgu.senih.govrupress.orgxenbase.org. This peptide competes with intact gelsolin for phosphoinositide binding molbiolcell.orgpsu.edunih.govnih.govnih.gov. Studies using the synthetic peptide have estimated its affinity for PI(4,5)P2 micelles to be in the micromolar range nih.gov. The binding is not solely electrostatic, as it is stronger than that of similar peptides with greater positive charges psu.edu.

Phosphoinositides, particularly PI(4,5)P2, are known to dissociate gelsolin from actin filaments in vitro upenn.edumolbiolcell.orgnih.gov. The this compound peptide, by mimicking the phosphoinositide-binding site of gelsolin, can interfere with the interaction between gelsolin and PI(4,5)P2 molbiolcell.orgphysiology.orgscholaris.ca. This interference can disrupt the normal regulation of gelsolin activity by phosphoinositides, thereby modulating gelsolin-actin interactions.

Gelsolin is a protein that severs actin filaments and caps (B75204) their barbed ends upenn.edumolbiolcell.orgnih.govresearchgate.nettebubio.comembopress.org. PI(4,5)P2 inhibits the severing activity of gelsolin and can dissociate gelsolin caps from actin filament ends upenn.edumolbiolcell.orgpsu.edunih.govresearchgate.nettebubio.comembopress.orgatsjournals.org. By disrupting the interaction between gelsolin and PI(4,5)P2, the this compound peptide, particularly in its cell-permeant form like PBP10, can indirectly influence gelsolin's ability to sever and cap actin filaments molbiolcell.orgphysiology.orgscholaris.ca.

The dissociation of gelsolin caps from actin filament ends by PI(4,5)P2 is crucial for allowing actin assembly to occur upenn.edumolbiolcell.orgpsu.edunih.govresearchgate.net. Actin assembly is a fundamental process driving cell motility, involving the extension of actin-rich structures like pseudopods upenn.edumolbiolcell.orgnih.govyoutube.complos.orgberkeley.edufrontiersin.org. The synthetic peptide PBP10, containing the this compound sequence, has been demonstrated to block both cell motility and actin assembly in various cell types molbiolcell.orgpsu.edunih.govnih.govtocris.comrndsystems.comphysiology.org.

Table 1: Impact of PBP10 on Actin-Related Processes

| Process | Effect of PBP10 Treatment (vs. Control) | Reference |

| Actin Assembly | Blocked | molbiolcell.orgpsu.edunih.govnih.govtocris.comrndsystems.comphysiology.org |

| Cell Motility | Blocked | molbiolcell.orgpsu.edunih.govnih.govtocris.comrndsystems.comphysiology.org |

| Actin Severing | Indirectly influenced via gelsolin-PI(4,5)P2 interaction disruption | molbiolcell.orgphysiology.orgscholaris.ca |

| Actin Capping | Indirectly influenced via gelsolin-PI(4,5)P2 interaction disruption | molbiolcell.orgphysiology.orgscholaris.ca |

Phosphoinositides, particularly PI(4,5)P2, and gelsolin are involved in various cellular events regulated by the actin cytoskeleton, including phagocytosis upenn.edumolbiolcell.orgnih.govnih.govphysiology.orgscholaris.ca. Phagocytosis, such as the internalization of collagen beads, requires actin polymerization mediated by the uncapping of actin barbed ends molbiolcell.orgnih.gov. The cell-permeant peptide PBP10 has been utilized to investigate the role of gelsolin-PI(4,5)P2 interactions in phagocytosis and has been shown to inhibit collagen bead internalization molbiolcell.orgphysiology.orgscholaris.ca.

Table 2: Effect of PBP10 on Collagen Bead Internalization

| Treatment | Collagen Bead Internalization | Significance (vs. Control Peptide) | Reference |

| Control Peptide | Baseline | - | molbiolcell.orgphysiology.orgscholaris.ca |

| PBP10 (30 μM) | Inhibited by threefold | p < 0.01 | molbiolcell.orgphysiology.orgscholaris.ca |

Impact on Actin Assembly and Cell Motility Mechanisms

Formyl Peptide Receptor 2 (FPR2) Antagonism

Beyond its interactions related to gelsolin and actin, the synthetic peptide PBP10, containing the this compound sequence, has been identified as a selective antagonist of Formyl Peptide Receptor 2 (FPR2) mdpi.comtocris.comcaymanchem.comrndsystems.comnih.govnih.gov. PBP10 selectively inhibits FPR2-mediated cellular responses, such as NADPH oxidase activity in neutrophils, without significantly affecting FPR1 signaling tocris.comrndsystems.com. It has also been shown to inhibit reactive oxygen species (ROS) production mediated by FPR2 mdpi.com. The antagonistic activity of PBP10 against FPR2 has been reported with an IC50 value of 60 nM caymanchem.com.

Table 3: FPR2 Antagonistic Activity of PBP10

Selective Inhibition of FPR2 Signaling Pathways

This compound (PBP10) has been characterized as a selective antagonist of formyl peptide receptor 2 (FPR2). tocris.com FPR2 is a G protein-coupled receptor involved in sensing bacterial and host-derived ligands, modulating immune responses, and is even exploited by some viruses. frontiersin.org Selective FPR2 antagonists, including peptides like WRW4 and PBP10, block the binding of agonists to FPR2, thereby inhibiting its downstream signaling pathways. frontiersin.org Studies have shown that this compound selectively inhibits FPR2-mediated activity while having no effect on FPR1 signaling in neutrophils. tocris.com This selective inhibition is crucial as FPR1 and FPR2 can have contrasting roles in inflammation. biorxiv.org The antagonistic activity of peptides like WRW4 against FPR2 agonists has been demonstrated in various cellular contexts. mdpi.com

Impact on NADPH Oxidase Activity via FPR2 Modulation

FPR2 is known to trigger the activation of NADPH oxidase, an enzyme system responsible for generating reactive oxygen species (ROS) in neutrophils, which are important regulators in cell signaling and immune regulation. biorxiv.orgkarger.com this compound selectively inhibits FPR2-mediated NADPH oxidase activity. tocris.com This suggests that by blocking FPR2 signaling, this compound can modulate the production of ROS. Research has demonstrated that FPR2 agonists can promote NADPH production and activate the non-oxidative phase of the pentose (B10789219) phosphate (B84403) pathway. mdpi.com The activation of NADPH oxidase is a downstream effect of intracellular signaling cascades triggered by FPR2, particularly in response to certain agonists. mdpi.com Studies using FPR2 agonists have shown they can activate the neutrophil NADPH-oxidase, and this activation can be regulated independently of FPR2 internalization and β-arrestin recruitment. biorxiv.orgbiorxiv.org Data indicates that blocking NADPH oxidase functions prevents the phosphorylation of certain proteins elicited by FPR2 agonists, highlighting the key regulatory role of NADPH oxidase in inflammatory pathways downstream of FPR2. researchgate.net

Mechanisms of Antiviral Activity through FPR2/ERK Pathway Inhibition

This compound also exhibits antiviral activity, notably against influenza viruses. tocris.comnih.gov This antiviral effect is mediated through the early inhibition of virus-induced ERK activation. tocris.comnih.gov The extracellular signal-regulated kinase (ERK) pathway is a major signaling cascade that influenza A virus (IAV) exploits to increase its replication. frontiersin.orgmdpi.com FPR2 signaling through the ERK pathway enhances the release of viral ribonucleoproteins (vRNPs) from the endosome to the cytoplasm, thereby promoting IAV replication. mdpi.com By inhibiting FPR2, this compound disrupts this pro-viral signaling route. Studies have shown that FPR2 antagonists can protect against influenza in preclinical models, inhibiting not only viral replication but also harmful pulmonary inflammation. frontiersin.orgmdpi.comoup.com The inhibition of virus-induced ERK activation is a key mechanism by which FPR2 antagonists exert their antiviral effects against influenza viruses. nih.govresearchgate.net

Interactions with Bacterial Components and Antimicrobial Mechanisms

Beyond its effects on host cell signaling, this compound interacts with bacterial components, contributing to potential antimicrobial mechanisms.

Binding to Lipopolysaccharides (LPS) and Lipoteichoic Acid (LTA)

Many cationic antimicrobial peptides are known to interact with negatively charged bacterial membrane components like lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. nih.govnih.gov These interactions are often the initial step in their antimicrobial action. Compounds with cationic charges, such as cetylpyridinium (B1207926) chloride and stannous fluoride, have been shown to bind with LPS and LTA, interfering with their reactivity and inhibiting their binding to host Toll-like Receptors (TLRs). researchgate.netoup.comresearchgate.net While direct binding data for this compound (PBP10) to LPS and LTA was not explicitly found in the provided snippets, the nature of peptides that interact with FPR2 and their known interactions with bacterial components suggest a plausible mechanism involving binding to these structures. For instance, the antimicrobial peptide LL-37, an FPR2 agonist, is known for its anti-bacterial and LPS binding activity. nih.gov The binding can involve electrostatic forces between the cationic regions of the peptide and the anionic phosphate groups of LPS and LTA. nih.gov This binding can disrupt the outer membrane of Gram-negative bacteria by displacing divalent cations that stabilize the LPS layer. nih.gov

Modulation of Membrane Transporters and Lipid Translocation

Studies investigating the cellular and molecular mechanisms of RhB-QRLFQVKGRR have highlighted its impact on membrane dynamics, specifically its ability to influence the distribution of phospholipids (B1166683) across the cell membrane bilayer. This modulation is intricately linked to the peptide's interaction with key signaling lipids like PIP2.

Induction of Phosphatidylserine (B164497) Exposure on Cellular Membranes

RhB-QRLFQVKGRR has been shown to induce phosphatidylserine (PS) exposure on the extracellular face of cellular membranes. This phenomenon is particularly noted in the context of platelet activation, where PS exposure is associated with increased procoagulant activity. nih.govguidetopharmacology.org While PS externalization is often linked to an increase in intracellular Ca²⁺, studies using RhB-QRLFQVKGRR have demonstrated that the peptide can induce PS exposure independently of changes in intracellular Ca²⁺ or phosphoinositide 3-kinase activity. nih.gov

Detailed research findings utilizing experimental models such as large unilamellar vesicles (LUVs) and inside-out vesicles (IOVs) from erythrocytes have provided insights into this process. In these model systems, the presence of PIP2 was found to be strictly required for RhB-QRLFQVKGRR to induce the scrambling of phospholipids, including PS. nih.gov This suggests a direct involvement of PIP2 in the mechanism by which the peptide promotes PS exposure. The peptide's ability to induce PS exposure is comparable in extent to that observed with physiological agonists like thrombin or collagen. nih.gov Furthermore, pretreatment of cells with inhibitors of phosphoinositide metabolism has been shown to drastically decrease the PS exposure induced by both agonists and the peptide, underscoring the importance of phosphoinositide signaling in this pathway. nih.govguidetopharmacology.org

Role of Phosphatidylinositol 4,5-bisphosphate (PIP2) as a Mediator in Membrane Processes

Phosphatidylinositol 4,5-bisphosphate (PIP2) acts as a crucial mediator in the membrane processes modulated by RhB-QRLFQVKGRR. The peptide sequence this compound is derived from a known PIP2-binding domain of gelsolin, and the rhodamine B conjugation facilitates its entry into cells. nih.govnih.govtcmsp-e.comflybase.org PBP10 displays significant PIP2 binding activity in vitro. tcmsp-e.comwikipedia.org

The interaction between PBP10 and PIP2 is central to the peptide's observed effects on membrane transporters and lipid translocation. In intact platelets, PIP2 appears to function as a target for polycationic effectors, including Ca²⁺, to facilitate PS exposure. nih.gov The binding of PBP10 to PIP2 is thought to mimic or influence these interactions, thereby promoting PS externalization. nih.gov

Research Methodologies and Experimental Models

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical methods offer powerful tools to analyze molecular interactions in controlled environments, ranging from purified components to reconstituted systems that mimic cellular conditions.

Fluorescence Spectroscopy for Peptide-Membrane and Protein-Lipid Interactions

Fluorescence spectroscopy is a highly sensitive technique widely applied to study the interactions of peptides and proteins with membranes and lipids. molbiolcell.orgnih.govedinst.comresearchgate.netresearchgate.netrsc.org This method leverages the intrinsic fluorescence of aromatic amino acids, particularly tryptophan, or the signal from extrinsic fluorescent probes conjugated to proteins, peptides, or lipids. molbiolcell.orgedinst.comresearchgate.net

Changes in the fluorescence properties of a molecule upon interaction with a membrane or lipid can provide valuable information. For instance, the intrinsic tryptophan fluorescence is sensitive to the polarity of its environment. molbiolcell.orgresearchgate.netrsc.org When a tryptophan residue moves from an aqueous environment into a more hydrophobic lipid bilayer, an increase in fluorescence intensity and a blue shift (shift to shorter wavelengths) in the emission spectrum may be observed. molbiolcell.orgresearchgate.netrsc.org The extent of these changes can indicate the degree of membrane insertion. rsc.org

Fluorescence quenching experiments further elucidate the location and orientation of peptides or proteins within the membrane. researchgate.netrsc.org By incorporating quenchers, such as brominated lipids, at specific positions within the lipid bilayer, researchers can assess the proximity of fluorescent residues to these quenchers. edinst.comresearchgate.netrsc.org For example, brominated phosphatidylcholines with bromine atoms at different positions along the acyl chains can provide information on the membrane topology of interacting peptides. researchgate.net

Time-resolved fluorescence methods, such as fluorescence resonance energy transfer (FRET) and anisotropy, offer additional insights into the dynamics and topology of interactions. molbiolcell.org FRET can be used to measure the distance between two fluorescent molecules, one on the protein/peptide and the other on the membrane, providing information about binding events and conformational changes. Fluorescence anisotropy can report on the rotational mobility of fluorescently labeled molecules, which changes upon binding to a larger structure like a membrane or protein complex. molbiolcell.org

Fluorescence correlation spectroscopy (FCS) is another versatile technique used to study membrane dynamics and protein-lipid interactions by analyzing fluorescence fluctuations. nih.govresearchgate.netspringernature.com FCS can provide information about diffusion coefficients, concentrations, and molecular interactions of fluorescently labeled proteins and lipids in the membrane. nih.govresearchgate.netspringernature.com This allows for the determination of protein partitioning into different lipid environments and the detection of lipid-protein complexes. nih.govresearchgate.netspringernature.com

Actin Polymerization and Dynamics Assays using Pyrene-labeled Actin

Actin polymerization and dynamics are critical processes in numerous cellular functions, including cell motility and cytokinesis. nih.gov The assembly and disassembly of actin filaments can be quantitatively studied in vitro using pyrene-labeled actin. nih.govcytoskeleton.comhypermol.comcosmobio.co.jphypermol.commdpi.com

Pyrene-labeled actin is a chemically modified form of globular (G)-actin where a fluorescent pyrenyl group is covalently conjugated, typically at Cys374. hypermol.comhypermol.com The fluorescence of pyrene (B120774) is significantly enhanced (up to 22-fold) when G-actin polymerizes into filamentous (F)-actin. hypermol.com This increase in fluorescence intensity can be measured over time using a fluorimeter, providing a real-time readout of actin polymerization kinetics. nih.govcytoskeleton.comcosmobio.co.jp

A typical assay involves initiating actin polymerization by changing buffer conditions to favor filament formation (e.g., increasing salt concentration). nih.govucsf.edu The increase in pyrene fluorescence is then monitored at excitation and emission wavelengths characteristic of pyrene (e.g., excitation at 365 nm and emission at 407 nm). nih.govcosmobio.co.jpmdpi.comucsf.edu

This assay allows for the kinetic analysis of actin assembly and disassembly. hypermol.comcosmobio.co.jp Researchers can determine parameters such as the initial rate of polymerization, the elongation rate, and the critical concentration for polymerization. nih.gov Furthermore, the effects of actin-binding proteins, lipids, or other factors on actin dynamics can be assessed by including them in the reaction mixture and observing changes in the polymerization curve. nih.govcytoskeleton.comhypermol.comcosmobio.co.jp For example, the effect of the Arp2/3 complex and its activators on actin polymerization rates can be measured using this method. nih.govcytoskeleton.comcosmobio.co.jp

Data from pyrene-actin assays are typically presented as fluorescence intensity versus time curves. Analysis of these curves can yield quantitative metrics such as the time at which half of the fluorescence change has occurred (t1/2), the polymerization rate at t1/2, and the number of barbed ends present at t1/2. nih.gov

| Time (s) | Relative Fluorescence Units (RFU) |

| 0 | 50 |

| 100 | 150 |

| 200 | 300 |

| 300 | 500 |

| 400 | 700 |

| 500 | 850 |

| 600 | 900 |

Example data table illustrating the increase in pyrene fluorescence during actin polymerization over time.

Lipid Vesicle and Monolayer Systems for Membrane Interaction Studies

Model membrane systems, such as lipid vesicles (liposomes) and lipid monolayers, are indispensable tools for studying protein-lipid and peptide-membrane interactions in a simplified, controlled environment that mimics biological membranes. molbiolcell.orgresearchgate.netfrontiersin.orgacs.orgscielo.org.cofrontiersin.org

Lipid vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. molbiolcell.orgresearchgate.netscielo.org.co They vary in size and lamellarity, including small unilamellar vesicles (SUVs), large unilamellar vesicles (LUVs), and giant unilamellar vesicles (GUVs), as well as multilamellar vesicles (MLVs). molbiolcell.orgresearchgate.netscielo.org.cofrontiersin.org The choice of vesicle type depends on the specific application. SUVs and LUVs are suitable for spectroscopic and sedimentation-based assays, while GUVs, with their larger size (10–300 μm), are excellent models for microscopic studies on membrane physicochemical properties and protein-membrane interactions, allowing for direct imaging of dynamic processes. molbiolcell.orgresearchgate.net Vesicles can be prepared with defined lipid compositions to study the role of specific lipids in interactions. researchgate.netfrontiersin.orgscielo.org.co Assays using lipid vesicles include cosedimentation and coflotation assays to measure protein binding to membranes. molbiolcell.orgresearchgate.net In cosedimentation, vesicles and bound proteins are pelleted by high-speed centrifugation, while in coflotation, they are enriched by density gradient centrifugation. molbiolcell.orgresearchgate.net

Lipid monolayers are one-molecule-thick lipid films formed at an air-water interface. researchgate.netacs.orgfrontiersin.orgmdpi.comoup.com They represent half of a lipid bilayer and are useful for studying the interactions of peripheral proteins and peptides with membrane interfaces. researchgate.netacs.org Lipid monolayers can be prepared using a Langmuir trough, which allows for precise control of lipid packing density by adjusting the surface pressure. acs.orgmdpi.com Studying protein or peptide interactions with a lipid monolayer can provide insights into membrane insertion mechanisms and effects on membrane properties like surface tension. researchgate.netacs.orgmdpi.com Techniques like infrared reflection-absorption spectroscopy (IRRAS) and atomic force microscopy (AFM) can be combined with lipid monolayers to study the conformation and organization of molecules at the interface. acs.orgfrontiersin.org

Both lipid vesicles and monolayers allow researchers to control variables such as lipid composition, curvature (in vesicles), surface pressure (in monolayers), and the presence of specific lipids like phosphoinositides, which are known to interact with various proteins, including gelsolin. molbiolcell.orgscielo.org.cotcmsp-e.comnih.gov

ELISA-based Approaches for Protein-Lipid Binding

Enzyme-linked immunosorbent assay (ELISA) based approaches can be adapted to study protein-lipid interactions. cytoskeleton.comnih.govavantiresearch.comabbexa.comassaygenie.commybiosource.com These methods typically involve immobilizing lipids on a solid support, such as a microplate or a membrane, and then incubating with the protein of interest. nih.govavantiresearch.com Bound protein is subsequently detected using a specific antibody conjugated to an enzyme that produces a detectable signal (e.g., colorimetric, fluorescent, or luminescent) upon addition of a substrate. nih.govavantiresearch.commybiosource.com

Lipid overlay assays, often referred to as PIP Strips when using phosphoinositides, are a common ELISA-based method. nih.gov In this technique, various lipids are spotted onto a membrane. nih.gov The membrane is then blocked, incubated with the protein, and protein binding to the different lipid spots is detected immunologically. nih.gov While useful for screening lipid binding selectivity, these assays can sometimes exhibit non-specific binding issues. nih.gov

ELISA kits specifically designed for quantifying protein-lipid interactions are also available. abbexa.comassaygenie.commybiosource.com These kits may involve lipids coated onto microplate wells. avantiresearch.com The protein of interest is then added, and binding is detected using an antibody-enzyme conjugate. avantiresearch.commybiosource.com These assays can be used to characterize and titrate lipid-binding proteins and investigate protein-lipid interactions with specific lipid species. avantiresearch.com They can be performed in different formats (colorimetric, fluorescent, luminescent) depending on the detection method. avantiresearch.com

| Lipid Type | Protein Binding (Signal Intensity) |

| Phosphatidylinositol | Low |

| PI(4)P | Medium |

| PI(4,5)P2 | High |

| Phosphatidylserine (B164497) | Low |

Example data table illustrating relative protein binding to different lipids in an ELISA-based assay.

Cellular and Molecular Biology Approaches

Cellular and molecular biology techniques allow for the investigation of protein function and interactions within a more complex, native cellular environment.

Studies with Recombinant Gelsolin Mutants and Gene Transfection

Studies involving recombinant protein mutants and gene transfection are crucial for understanding the role of specific proteins and their domains in cellular processes, such as actin dynamics and membrane interactions. Gelsolin, an actin-binding protein regulated by calcium and phosphoinositides like PI(4,5)P2, is often studied using these approaches. nih.govresearchgate.netcambridge.org

Recombinant DNA technology allows for the creation of gelsolin mutants with specific amino acid substitutions, deletions, or additions. These mutations can target residues involved in actin binding, calcium sensing, or phosphoinositide interaction. By expressing and purifying these recombinant mutants, researchers can study their biochemical properties in vitro and compare them to the wild-type protein. For example, mutations in calcium-binding sites or phosphoinositide-binding regions can reveal the regulatory mechanisms of gelsolin activity. researchgate.net

Gene transfection involves introducing DNA encoding wild-type or mutant gelsolin into cells. This allows for the overexpression or expression of specific gelsolin variants in a cellular context. nih.govcambridge.orgaacrjournals.orgoup.com By transfecting cells with gelsolin mutants, researchers can investigate how alterations in gelsolin affect cellular phenotypes, such as actin cytoskeleton organization, cell motility, phagocytosis, or signaling pathways. nih.govcambridge.org

For instance, studies have used gene transfection to express cytoplasmic gelsolin in lung cancer cells to examine its effects on tumorigenicity and cell proliferation. nih.gov Transfection of gelsolin has also been shown to restore collagen binding in gelsolin-deficient cells, highlighting its role in integrin-mediated processes. cambridge.org Furthermore, expressing recombinant mutant plasma gelsolin in cells allows for the study of its processing and potential involvement in amyloid formation. oup.com

Reporter gene assays, often used in conjunction with transfection, can assess the impact of gelsolin or its mutants on the activity of specific signaling pathways or gene expression regulated by proteins that interact with gelsolin. aacrjournals.org For example, transfecting cells with gelsolin and androgen receptor (AR) expression plasmids has been used to study the effect of gelsolin on AR transactivation. aacrjournals.org

| Transfected Construct | Cellular Phenotype (Example) | Observation (Example) |

| Wild-type Gelsolin | Actin filament length | Decreased length |

| Gelsolin Mutant (PI(4,5)P2 binding site) | Cell spreading | Impaired spreading |

| Gelsolin Mutant (Actin binding site) | Phagocytosis efficiency | Reduced efficiency |

Example data table illustrating potential observations from studies using gelsolin mutants and gene transfection.

Phagocytosis and Cell Motility Assays

In Vitro and Ex Vivo Model Systems

Beyond cellular assays, researchers have employed in vitro and ex vivo model systems to investigate the interactions of RhB-QRLFQVKGRR with lipid structures and its potential antimicrobial activities.

Artificial lipid bilayers and cell membrane models serve as simplified systems to study the direct interactions of compounds like RhB-QRLFQVKGRR with lipid membranes, independent of complex cellular machinery.

Studies have utilized large unilamellar vesicles (LUVs) to demonstrate that the presence of PIP2 is strictly required for RhB-QRLFQVKGRR to induce the scrambling of NBD-labeled phospholipids (B1166683). acs.orgnih.gov Inside-out vesicles from erythrocytes have also been used, where the peptide induced redistribution of phosphatidylcholine (PC) and phosphatidylserine (PS). acs.orgnih.gov

Artificial lipid bilayers, such as black lipid membranes (BLMs) and supported lipid bilayers (SLBs), are used to study the electrical characteristics and stability of membranes and the incorporation of molecules like ion channels. news-medical.netwikipedia.org While the search results primarily discuss the use of artificial lipid bilayers in general and the interaction of RhB-QRLFQVKGRR with lipid vesicles and erythrocyte membranes, they highlight the relevance of such models in understanding membrane interactions. acs.orgnih.govwikipedia.orgnih.govnih.govrsc.orgx-mol.com The interaction of RhB-QRLFQVKGRR with artificial lipid bilayers has been studied to understand its mechanism of action, particularly in the context of its antibacterial properties. nih.gov These studies suggest that pore formation is unlikely to be the primary mechanism of membrane destabilization by PBP10 (RhB-QRLFQVKGRR). nih.gov

Research has explored the potential antimicrobial activities of RhB-QRLFQVKGRR using bacterial culture and antimicrobial susceptibility assays.

Studies have reported that the cell membrane-permeant RhB-conjugated peptide based on the PIP2 binding site of gelsolin (PBP10, RhB-QRLFQVKGRR) can kill gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as the gram-positive bacterium Streptococcus pneumoniae. nih.govnih.gov The conjugation with Rhodamine B was found to be essential for the antibacterial function against the tested bacteria, as the unconjugated peptide had no effect. nih.gov The antibacterial activity of RhB-QRLFQVKGRR appears to be more related to its physical and chemical properties than to a specific peptide folding or interaction with bacterial proteins, as its scrambled sequence and a version synthesized from D-isomer amino acids showed similar antibacterial properties. nih.govupenn.edu

Antimicrobial susceptibility assays, such as determining the minimum inhibitory concentration (MIC) or using disc diffusion tests, are standard methods to evaluate the effectiveness of compounds against bacteria. uzh.ch While specific data tables from such assays for RhB-QRLFQVKGRR were not extensively detailed in the provided snippets, the reports of its ability to kill bacteria imply the use of such methodologies to determine its effectiveness. nih.govnih.gov Isolated lipopolysaccharide (LPS) and lipoteichoic acid (LTA) have been shown to decrease the antimicrobial activities of PBP10, suggesting that these bacterial components can interfere with the peptide's action. nih.gov

Theoretical Frameworks and Future Research Directions

Theoretical Models for Peptide-Lipid and Peptide-Protein Interactions

The biological activity of QRLFQVKGRR is fundamentally linked to its interactions with both lipids, specifically phosphoinositides, and proteins. Theoretical models play a crucial role in elucidating the molecular details of these interactions.

Theoretical and computational approaches, such as molecular dynamics (MD) simulations, are employed to describe and predict peptide-lipid interactions frontiersin.orgnih.govmdpi.comresearchgate.net. These models can provide insights into the binding, location, and orientation of peptides within lipid bilayers, as well as the resulting lipid rearrangements frontiersin.orgmdpi.com. For instance, MD simulations have been used to study the interactions of collagen-derived peptides with lipid bilayers, revealing the significance of hydrogen bonding in their internalization mdpi.com. While specific detailed theoretical models for this compound's interaction with PI(4,5)P2 were mentioned in the context of its estimated micromolar affinity with PI(4,5)P2 micelles, further in-depth modeling could provide atomic-level understanding rupress.orgnih.gov.

Peptide-protein interactions are equally critical for this compound's function, given its origin from gelsolin and its demonstrated interaction with the formyl peptide receptor 2 (FPR2) mdpi.comaai.org. Computational structural modeling techniques are being developed to predict peptide binding sites on proteins and model peptide-protein complexes nih.govmdpi.combiorxiv.org. These methods consider factors such as electrostatic attractions, hydrogen bonding, van der Waals forces, and hydrophobic effects that govern the affinity and stability of these complexes mdpi.commdpi.com. Tools and approaches exist for modeling receptor proteins, predicting binding sites, sampling peptide conformations, and refining the peptide within the binding site nih.govbiorxiv.org. For example, models based on leveraged amino acid frequencies within binding cores have been developed to predict peptide binding to proteins mdpi.com. The application of such models to study the interaction between this compound and its protein targets, like FPR2 or potentially other proteins influenced by PI(4,5)P2 binding, could reveal key interaction residues and binding mechanisms.

Elucidation of Structure-Activity Relationships for this compound and its Analogs

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity, enabling the modification of compounds to alter their effects or potency wikipedia.orgmdpi.com. For this compound, SAR studies are crucial for understanding which residues or structural features are essential for its interactions and downstream effects.

However, for its interaction with FPR2, a shorter analog, RhB-QRLFQVG, retained potent inhibitory activity, although with some loss of specificity compared to the full decapeptide aai.org. This suggests that the C-terminal residues might influence receptor specificity. Further systematic SAR studies involving alanine (B10760859) scanning mutagenesis or the creation of other truncated or substituted analogs could pinpoint the critical residues for PI(4,5)P2 binding, gelsolin displacement, FPR2 interaction, and other observed activities. Quantitative structure-activity relationship (QSAR) models, which build mathematical relationships between structure and activity, could be applied to a series of this compound analogs to predict and optimize their biological effects wikipedia.orgmdpi.com.

Integration into Broader Concepts of Cytoskeletal Regulation and Membrane Biology

The study of this compound provides a specific lens through which to view broader concepts in cytoskeletal regulation and membrane biology, particularly concerning the regulatory role of phosphoinositides.

The peptide's ability to compete with gelsolin for PI(4,5)P2 binding and disrupt gelsolin-actin interactions highlights the critical regulatory node that PI(4,5)P2 represents in controlling actin filament dynamics molbiolcell.orgrupress.orgnih.gov. By influencing gelsolin's uncapping activity, PI(4,5)P2 promotes actin polymerization, which is essential for various cellular processes like cell motility, phagocytosis, and the formation of specialized structures such as podosomes and the actin ring in osteoclasts molbiolcell.orgnih.govscholaris.caupenn.edu. Studies using this compound have demonstrated its ability to block cell motility and actin assembly, further underscoring the peptide's utility in probing these fundamental processes nih.gov. Its impact on collagen internalization during phagocytosis also links PI(4,5)P2-gelsolin interaction to extracellular matrix remodeling molbiolcell.orgscholaris.ca.

Beyond cytoskeletal regulation, this compound's influence on phosphatidylserine (B164497) exposure in platelet membranes connects PI(4,5)P2 to membrane asymmetry and procoagulant activity acs.org. Its modulation of calcium signaling in mast cells and airway smooth muscle also integrates its function into signaling pathways that impact cellular contractility and inflammatory responses atsjournals.org. The interaction with FPR2 places this compound within the context of G protein-coupled receptor signaling and its downstream effects on processes like superoxide (B77818) production and inflammatory mediator release mdpi.comaai.org.

The peptide's antibacterial activity, potentially mediated through interactions with bacterial membranes, further broadens its relevance to membrane biology and host-pathogen interactions asm.orgxenbase.orgnih.gov. Studying how this compound interacts with different membrane compositions could provide insights into the general principles of peptide-membrane interactions and their role in antimicrobial defense.

Unexplored Biological Pathways and Potential Research Avenues

Despite the research conducted on this compound, several biological pathways and research avenues remain largely unexplored.

While the peptide is known to interact with PI(4,5)P2 and FPR2, it may interact with other phosphoinositide-binding proteins or signaling molecules that are regulated by PI(4,5)P2. Identifying these potential new partners could uncover novel regulatory networks influenced by this lipid. The precise mechanisms by which PI(4,5)P2 and small G proteins coordinate actin cytoskeleton regulation also warrant further investigation, and this compound could be a tool to dissect the interplay between these pathways rupress.orgnih.gov.

The observation that the peptide affects calcium signaling in mast cells and airway smooth muscle suggests potential links to calcium channels or other components of the calcium signaling machinery atsjournals.org. Further research could explore these connections in detail.

The antibacterial properties of this compound and its analogs suggest potential therapeutic applications. Future research could focus on optimizing the peptide's antibacterial potency and specificity, understanding its mechanism of action against different bacterial species, and evaluating its efficacy in in vivo models of infection.

Given its ability to modulate cytoskeletal dynamics and inflammatory signaling, this compound or its derivatives could also be explored for therapeutic potential in diseases characterized by dysfunctional cytoskeletal regulation, excessive inflammation, or impaired phagocytosis, such as fibrotic disorders or certain immune deficiencies molbiolcell.orgatsjournals.orgnih.govaai.orgscholaris.ca.

Finally, further SAR studies, including the development and testing of novel analogs with modified sequences or conjugations, could lead to the discovery of compounds with enhanced potency, specificity, or desirable pharmacological properties for both basic research and potential therapeutic applications. Exploring the structural determinants of its interaction with FPR2 and the basis for the differential specificity of its analogs, for instance, represents a clear avenue for future work aai.org.

Q & A

Basic Research Questions

Q. What are the foundational methodologies for characterizing the physicochemical properties of Qrlfqvkgrr in experimental settings?

- Methodological Answer : Begin with systematic literature reviews to identify established protocols for similar compounds. Use techniques such as X-ray crystallography for structural analysis, HPLC for purity assessment, and spectroscopic methods (e.g., NMR, FTIR) for functional group identification. Cross-validate results with computational models (e.g., DFT calculations) to address inconsistencies .

- Example Table :

| Technique | Purpose | Key Parameters |

|---|---|---|

| HPLC | Purity assessment | Retention time, peak area |

| NMR | Structural elucidation | Chemical shift, coupling constants |

| DSC | Thermal stability | Melting point, enthalpy changes |

Q. How should researchers address contradictions in published data on this compound’s biological activity?

- Methodological Answer : Conduct a meta-analysis of existing studies, evaluating variables such as assay conditions (e.g., cell lines, incubation time), dosage ranges, and control groups. Use statistical tools (e.g., ANOVA, regression analysis) to identify confounding factors. Replicate experiments under standardized conditions to isolate variables .

Q. What ethical and regulatory considerations apply to handling this compound in laboratory settings?

- Methodological Answer : Adhere to institutional review board (IRB) guidelines for compound safety, including Material Safety Data Sheet (MSDS) compliance. For human-derived data, ensure GDPR compliance by anonymizing datasets and securing informed consent .

Advanced Research Questions

Q. How can researchers design a multi-omics study to explore this compound’s mechanism of action?

- Methodological Answer : Integrate transcriptomic, proteomic, and metabolomic datasets using platforms like LC-MS/MS and RNA sequencing. Apply pathway enrichment analysis (e.g., KEGG, GO) to identify dysregulated pathways. Validate hypotheses via CRISPR-Cas9 gene editing or siRNA knockdown in in vitro models .

- Example Workflow :

Hypothesis → Multi-omics Data Collection → Bioinformatics Integration → Experimental Validation → Mechanistic Model

Q. What strategies are effective for resolving reproducibility challenges in this compound-related studies?

- Methodological Answer : Implement open-science practices:

- Publish raw data and protocols in repositories like Zenodo or Figshare.

- Use blinded experimental designs to minimize bias.

- Collaborate with independent labs for cross-validation .

Q. How can theoretical frameworks (e.g., molecular docking) enhance the predictive modeling of this compound’s interactions?

- Methodological Answer : Combine molecular dynamics simulations (e.g., GROMACS) with docking software (AutoDock Vina) to predict binding affinities. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Example Parameters :

| Simulation Tool | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| AutoDock Vina | Protein X | -9.2 |

| GROMACS | Protein Y | -8.7 |

Methodological Best Practices

- Literature Review : Use tools like Zotero or Mendeley to organize sources, prioritizing peer-reviewed journals and avoiding non-academic platforms (e.g., ) .

- Data Analysis : Apply R or Python for statistical modeling, ensuring transparency via Jupyter notebooks or RMarkdown .

- Ethical Compliance : Document IRB approvals and GDPR compliance checks in all publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.